Glycyl-L-isoleucyl-L-valine
Description
Glycyl-L-isoleucyl-L-valine (Gly-Ile-Val) is a tripeptide composed of glycine, isoleucine, and valine residues. These compounds share common features, including peptide bonds, amino acid residues, and physicochemical properties influenced by their sequences.
Properties
CAS No. |
81156-23-2 |
|---|---|
Molecular Formula |
C13H25N3O4 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H25N3O4/c1-5-8(4)11(15-9(17)6-14)12(18)16-10(7(2)3)13(19)20/h7-8,10-11H,5-6,14H2,1-4H3,(H,15,17)(H,16,18)(H,19,20)/t8-,10-,11-/m0/s1 |
InChI Key |
COVXELOAORHTND-LSJOCFKGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-isoleucyl-L-valine typically involves the stepwise coupling of the amino acids glycine, L-isoleucine, and L-valine. The process often employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-isoleucyl-L-valine can undergo various chemical reactions, including:
Oxidation: The oxidation of the peptide can lead to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Substitution reactions can occur at the amino acid side chains, leading to modifications of the peptide structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reaction conditions typically involve controlled pH and temperature to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can result in the formation of disulfide-linked peptides, while reduction can yield free thiol groups .
Scientific Research Applications
Glycyl-L-isoleucyl-L-valine has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as a component of peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Glycyl-L-isoleucyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction and metabolic regulation. The exact pathways and targets depend on the specific context and application of the peptide .
Comparison with Similar Compounds
Limitations and Notes
- Data Gaps : Direct information on Glycyl-L-isoleucyl-L-valine is absent in the provided evidence. Comparisons are extrapolated from related compounds.
- Contradictions : Gly-Val’s safety data emphasize environmental hazards (e.g., decomposition products), whereas hexapeptide risks likely center on biological activity .
- Handling : All peptides require trained personnel for handling, but larger peptides (e.g., CAS 663219-60-1) demand more specialized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
